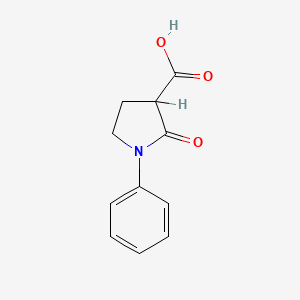

2-Oxo-1-phenylpyrrolidine-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-oxo-1-phenylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10-9(11(14)15)6-7-12(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXWRXJXMVUWCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60971505 | |

| Record name | 2-Oxo-1-phenylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56137-52-1 | |

| Record name | 2-Oxo-1-phenyl-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56137-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinecarboxylic acid, 2-oxo-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056137521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxo-1-phenylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-oxo-1-phenylpyrrolidine-3-carboxylic Acid: A Technical Guide for Advanced Research

The 2-oxo-1-phenylpyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry and drug development. Its derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] This guide provides an in-depth exploration of the synthetic routes to this valuable heterocyclic core, with a focus on practical, field-proven methodologies suitable for a research and development setting. We will delve into the mechanistic underpinnings of the key transformations, provide detailed experimental protocols, and discuss alternative strategies, empowering researchers to confidently synthesize and explore this important class of molecules.

Core Synthetic Strategy: Michael Addition Followed by Intramolecular Amidation

The most direct and widely employed method for the synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids involves the reaction of itaconic acid with an appropriate aniline derivative.[1][3] This one-pot reaction elegantly constructs the pyrrolidinone ring through a sequence of aza-Michael addition and subsequent intramolecular cyclization (amidation).

Reaction Principle and Mechanism

The reaction proceeds in two key steps:

-

Aza-Michael Addition: The nucleophilic nitrogen of the aniline attacks the electron-deficient β-carbon of the α,β-unsaturated dicarboxylic acid (itaconic acid). This conjugate addition is the initial carbon-nitrogen bond-forming event.

-

Intramolecular Amidation (Cyclization): Following the Michael addition, the newly formed secondary amine attacks one of the carboxylic acid groups. This intramolecular nucleophilic acyl substitution, driven by the proximity of the reacting groups and often facilitated by heat, results in the formation of a stable five-membered lactam ring with the expulsion of a water molecule.

The overall transformation is a robust and often high-yielding method for accessing the desired scaffold.

Reaction Workflow: Synthesis from Itaconic Acid and Aniline

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from methodologies reported in the literature for similar derivatives.[1][2][3] Researchers should adapt this protocol based on the specific aniline used and laboratory conditions.

Materials:

-

Itaconic acid

-

Aniline

-

Deionized Water or Isopropanol

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine itaconic acid (1.0 eq) and aniline (1.0 eq).

-

Solvent Addition: Add a suitable solvent, such as deionized water or isopropanol, to achieve a concentration that allows for efficient stirring and heat transfer. The use of water is a greener alternative.[1]

-

Heating and Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, proceed to the next step.

-

Workup and Isolation:

-

If the product has precipitated, collect the solid by vacuum filtration and wash with cold solvent.

-

If the product remains in solution, reduce the solvent volume under reduced pressure.

-

Acidify the aqueous solution with concentrated HCl to a pH of approximately 2-3 to ensure the carboxylic acid is fully protonated and to precipitate any remaining product.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the final product as a crystalline solid.

Key Experimental Considerations

-

Choice of Solvent: While various solvents can be used, refluxing in water is often effective and aligns with green chemistry principles.[1] For less water-soluble anilines, co-solvents or alternative solvents like isopropanol may be necessary.

-

Reaction Time: The time required for complete conversion can vary significantly based on the reactivity of the aniline derivative. Electron-donating groups on the aniline may accelerate the initial Michael addition, while electron-withdrawing groups may slow it down.

-

Purification Strategy: The carboxylic acid functionality of the product allows for straightforward acid-base workup procedures to remove non-acidic impurities. Recrystallization is typically sufficient to achieve high purity.

Alternative Synthetic Route: The Dieckmann Condensation

An alternative and powerful strategy for the formation of five-membered rings is the Dieckmann condensation.[4][5][6][7][8] This intramolecular Claisen condensation of a diester is particularly useful for creating cyclic β-keto esters, which can then be further manipulated to yield the desired pyrrolidinone structure.

Conceptual Overview and Mechanism

The Dieckmann condensation involves the base-catalyzed intramolecular cyclization of a diester.[5][8] In the context of synthesizing a pyrrolidinone, the starting material would be an N-phenyl-substituted diester.

The mechanism proceeds as follows:

-

Enolate Formation: A strong base (e.g., sodium ethoxide, potassium tert-butoxide) removes an α-proton from one of the ester groups to form an enolate.[4][7]

-

Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.

-

Alkoxide Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide ion to form a cyclic β-keto ester.

-

Acidic Workup: A final acidic workup protonates the enolate to yield the neutral β-keto ester product.

Mechanism: Dieckmann Condensation

Caption: Key steps in the Dieckmann condensation mechanism.

This approach offers a different retrosynthetic disconnection and can be advantageous when the requisite diester starting material is more readily available than itaconic acid or the corresponding aniline.

Comparative Summary of Synthetic Routes

| Feature | Michael Addition-Cyclization | Dieckmann Condensation |

| Starting Materials | Itaconic Acid, Aniline | N-Aryl Diester |

| Key Transformation | Aza-Michael Addition, Amidation | Intramolecular Claisen Condensation |

| Reagents | Typically heat, optional acid/base | Strong base (e.g., NaOEt, t-BuOK) |

| Number of Steps | Often a one-pot reaction | Multi-step (synthesis of diester) |

| Advantages | Atom economy, directness | Versatility, access to β-keto esters |

| Considerations | Reactivity of aniline | Availability of diester, strong base required |

Characterization

The structure of synthesized this compound can be confirmed using standard spectroscopic techniques.

-

¹H NMR: Expect characteristic signals for the pyrrolidinone ring protons (COCH₂, CH, and NCH₂), typically appearing as multiplets in the range of 2.5-4.0 ppm.[9] The aromatic protons of the phenyl group will appear in the aromatic region (around 7.0-7.5 ppm). A broad singlet corresponding to the carboxylic acid proton will also be present, often downfield (>10 ppm).[9]

-

¹³C NMR: The spectrum will show distinct peaks for the two carbonyl carbons (one for the lactam and one for the carboxylic acid) in the range of 170-175 ppm.[9] The aliphatic carbons of the pyrrolidinone ring will appear between 30-55 ppm, and the aromatic carbons will be in the typical 115-140 ppm range.[9]

-

IR Spectroscopy: Key vibrational bands will include a strong absorption for the carboxylic acid C=O stretch (around 1700-1725 cm⁻¹), another strong band for the lactam C=O stretch (around 1680-1700 cm⁻¹), and a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₁₁H₁₁NO₃ (205.21 g/mol ) should be observed.[10][11]

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic methodologies. The Michael addition-cyclization cascade of itaconic acid and aniline represents the most direct and efficient route for many applications. For instances where alternative starting materials are more accessible or further functionalization at the 4-position is desired, the Dieckmann condensation provides a robust and versatile alternative. This guide offers the foundational knowledge and practical protocols for researchers to successfully synthesize and further explore the chemical and biological potential of this important heterocyclic scaffold.

References

-

Wikipedia. Dieckmann condensation. Available from: [Link]

-

Request PDF. Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. Available from: [Link]

-

Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. Available from: [Link]

-

Physics Wallah. Reaction and Mechanism of Dieckmann reaction. Available from: [Link]

-

Mickevičius, V. et al. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. 2021. Available from: [Link]

-

Žirgulevičiūtė, Ž. et al. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Cheminė Technologija. 2014. Available from: [Link]

-

Kairytė, K. et al. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. 2022. Available from: [Link]

-

Pranaitytė, G. et al. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. Open Readings 2024: The 67th International Conference for Students of Physics and Natural Sciences: Book of Abstracts. 2024. Available from: [Link]

-

Mickevičius, V. et al. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Pharmaceuticals. 2023. Available from: [Link]

-

Request PDF. Synthesis of Ethyl 3-Methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate Analogues Using Green and Expeditious Grinding Method. Available from: [Link]

-

Rashid, M. A. et al. Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. IUCrData. 2023. Available from: [Link]

-

Researcher.Life. The Reaction of Itaconic Acid with Primary Amines. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Request PDF. Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Available from: [Link]

-

Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Structural Chemistry. 2020. Available from: [Link]

-

Quora. How aniline react with carboxylic acid and carboxylic acid derivatives? Available from: [Link]

-

Stenutz. This compound. Available from: [Link]

-

ChemSynthesis. 2-oxo-1-phenyl-3-pyrrolidinecarboxylic acid. Available from: [Link]

-

Uglešić, D. et al. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules. 2014. Available from: [Link]

-

Itaconic acid derivatives: structure, function, biosynthesis, and perspectives. Applied Microbiology and Biotechnology. 2020. Available from: [Link]

-

Chemistry Steps. Reactions of Aniline. Available from: [Link]

-

Tanaka, F. et al. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. 2017. Available from: [Link]

- Google Patents. US5387713A - Process for purification of carboxylic acids.

-

Reddit. Mechanism of acylation of aniline with acetic anhydride? Available from: [Link]

- Google Patents. US2255421A - Process for purification of carboxylic acids.

Sources

- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 8. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]

- 9. mdpi.com [mdpi.com]

- 10. This compound | C11H11NO3 | CID 3043762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemsynthesis.com [chemsynthesis.com]

An In-depth Technical Guide to 2-oxo-1-phenylpyrrolidine-3-carboxylic Acid: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 2-oxo-1-phenylpyrrolidine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will explore its chemical and physical properties, present a detailed spectroscopic profile, outline a robust synthetic protocol, and discuss its reactivity and utility as a versatile building block. Furthermore, this guide contextualizes the compound's relevance by examining its structural relationship to known nootropic agents and its application as a scaffold for novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this valuable synthetic intermediate.

Introduction

This compound is a derivative of the pyroglutamic acid scaffold, featuring a phenyl group at the N1 position of the pyrrolidone ring and a carboxylic acid at the C3 position. This unique arrangement of a lactam, a carboxylic acid, and an aromatic moiety makes it a structurally compelling intermediate for organic synthesis. Its core structure is analogous to biologically active compounds, most notably sharing features with the racetam class of nootropics, such as Piracetam and the more closely related Phenylpiracetam[1][2]. While not a therapeutic agent itself, its value lies in its utility as a versatile starting material. The carboxylic acid functional group serves as a convenient handle for elaboration into a wide array of derivatives, including amides and esters, which have been explored for potential antimicrobial and anticancer activities[3][4]. This guide aims to provide a detailed, practical, and scientifically grounded resource for utilizing this compound in a research and development setting.

Chemical Identity and Physical Properties

Accurate identification and understanding of the fundamental physicochemical properties are paramount for the successful application of any chemical compound.

Figure 1: 2D Structure of this compound

A 2D representation of the molecular structure.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 56137-52-1 | [5][6] |

| Molecular Formula | C₁₁H₁₁NO₃ | [5] |

| Molecular Weight | 205.21 g/mol | [5][6] |

| Canonical SMILES | C1CN(C(=O)C1C(=O)O)C2=CC=CC=C2 | [5] |

| InChIKey | KIXWRXJXMVUWCP-UHFFFAOYSA-N | [5][6] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid | |

| Melting Point | 144 °C | [6] |

| XLogP3 (Calculated) | 1.7 | [5] |

| Polar Surface Area | 57.6 Ų | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

Spectroscopic Profile

Structural confirmation and purity assessment are critical steps in chemical synthesis. The following sections describe the expected spectroscopic signatures for this compound based on its functional groups.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. The presence of the carboxylic acid is indicated by a very broad O-H stretching absorption from 2500-3300 cm⁻¹.[7] The spectrum will also feature two distinct carbonyl (C=O) stretching bands: one for the carboxylic acid, typically around 1700-1725 cm⁻¹, and another for the five-membered lactam (amide), which appears at a slightly lower frequency, around 1650-1690 cm⁻¹.[8] Aromatic C-H stretches will be visible just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below this value.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be highly informative. The acidic proton of the carboxylic acid will appear as a characteristic broad singlet far downfield, typically between 10-12 ppm.[7] The five protons of the monosubstituted phenyl ring will resonate in the aromatic region (approx. 7.0-7.6 ppm). The aliphatic portion of the molecule will show complex signals due to the chiral center at C3. The proton at C3 (methine) will be a multiplet, coupled to the adjacent methylene protons at C4. The two protons at C4 and the two at C5 are diastereotopic and will likely appear as distinct multiplets.

¹³C NMR: The carbon spectrum will display two signals in the carbonyl region (160-185 ppm): one for the carboxylic acid carbon and one for the lactam carbonyl carbon.[7][8] The aromatic carbons will give rise to several signals between 115-140 ppm. The three aliphatic carbons of the pyrrolidine ring (C3, C4, C5) will appear in the upfield region of the spectrum.

Mass Spectrometry

High-resolution mass spectrometry should confirm the molecular formula (C₁₁H₁₁NO₃) by identifying the molecular ion peak [M+H]⁺ at m/z 206.08118.[9] The predicted collision cross-section (CCS) for this ion is 142.8 Ų.[9] Common fragmentation patterns would likely involve the loss of the carboxylic acid group (CO₂H) or cleavage of the pyrrolidine ring.

Synthesis and Purification

4.1 Rationale for Synthetic Strategy A common and efficient method for the synthesis of N-aryl-5-oxopyrrolidine-3-carboxylic acids is the reaction between an aniline derivative and itaconic acid.[3][10] This reaction proceeds via a Michael addition of the amine to the double bond of itaconic acid, followed by an intramolecular condensation to form the five-membered lactam ring. This one-pot procedure is often high-yielding and utilizes readily available starting materials.

4.2 Reaction Workflow Diagram

A schematic overview of the synthesis and purification process.

4.3 Detailed Experimental Protocol

This protocol is adapted from analogous procedures and represents a robust method for synthesis.[3] Researchers should perform their own risk assessment before proceeding.

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine itaconic acid (1.0 eq) and aniline (1.0 eq).

-

Reaction: Add water as the solvent and heat the mixture to reflux (100 °C). Maintain reflux with vigorous stirring for 10-14 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly add a 5% hydrochloric acid solution while stirring. A crystalline solid should precipitate out of the solution.

-

Isolation: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove any remaining salts or starting materials.

-

Purification: The crude product can be purified by recrystallization. A common solvent system is an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol, then slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Drying & Characterization: Collect the pure crystals by vacuum filtration and dry them under vacuum. Characterize the final product by NMR, IR, and melting point analysis to confirm its identity and purity.

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in its utility as a chemical building block. Its reactivity is dominated by the carboxylic acid moiety.

5.1 Reactions at the Carboxylic Acid Group The carboxylic acid can be readily converted into a variety of other functional groups.

-

Amidation: This is the most common transformation. The carboxylic acid can be activated using coupling agents such as 1,1'-carbonyldiimidazole (CDI) or by converting it to an acid chloride. More specialized activating agents like bis(pentafluorophenyl) carbonate (BPC) have been successfully used to couple the acid with various amines to form a library of amide derivatives.[11]

-

Esterification: Standard Fischer esterification conditions (an alcohol with a catalytic amount of strong acid) can be used to form the corresponding esters.

-

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), providing another route for functionalization.

5.2 Workflow for Derivative Synthesis

Key synthetic transformations of the core molecule.

Biological Context and Therapeutic Potential

6.1 Structural Relationship to Nootropic Agents The 2-pyrrolidinone core is a privileged structure in neuroscience. The parent compound of the racetam family, Piracetam (2-oxo-1-pyrrolidine acetamide), is a cyclic derivative of the neurotransmitter GABA.[2] Phenylpiracetam, a more potent analogue, incorporates a phenyl group at the 4-position of the pyrrolidone ring.[1][12] this compound shares the N-phenyl-pyrrolidone core with these nootropic agents, suggesting that its derivatives could potentially interact with biological targets in the central nervous system. It can be viewed as a potential metabolite or a structural analogue for designing new CNS-active compounds.[13]

6.2 Role as a Scaffold in Drug Discovery The true potential of this molecule is realized when it is used as a scaffold. Research has demonstrated that derivatives synthesized from related 5-oxopyrrolidine-3-carboxylic acids possess significant biological activity.

-

Antimicrobial and Anticancer Activity: Studies have shown that by elaborating the carboxylic acid into various amides, hydrazones, and azoles, compounds with promising activity against multidrug-resistant bacteria (like Staphylococcus aureus) and human lung cancer cell lines (A549) can be developed.[3][4]

-

Antibacterial Agents: Other work has focused on synthesizing novel derivatives that show moderate to good activity against both gram-positive and gram-negative bacteria.[14][15]

These findings underscore the importance of this compound as a starting point for generating libraries of diverse compounds for biological screening, particularly in the fields of oncology and infectious diseases.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications provided to the European Chemicals Agency (ECHA), this compound should be handled with care.[5]

-

Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is more than a simple chemical; it is a versatile and valuable platform for innovation in drug discovery. Its straightforward synthesis, well-defined chemical properties, and reactive carboxylic acid handle make it an ideal starting material for the creation of diverse molecular libraries. The established link between its core structure and biologically active compounds, particularly in the areas of central nervous system disorders, cancer, and infectious diseases, solidifies its position as a key intermediate for medicinal chemists. This guide has provided the foundational knowledge required for researchers to confidently and effectively incorporate this powerful building block into their synthetic programs.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. The Stenutz Pages. Retrieved from [Link]

-

Kočevar, M., et al. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 17(5), 5593-5607. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-3-oxo-1-phenylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H11NO3). Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 2-Oxo-4-phenylpyrrolidine-3-carboxylic acid. Retrieved from [Link]

-

Request PDF. (n.d.). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. ResearchGate. Retrieved from [Link]

-

Sytari, S., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 984. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylpiracetam. Retrieved from [Link]

-

Nootropics Expert. (n.d.). Phenylpiracetam. Retrieved from [Link]

-

Request PDF. (n.d.). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. ResearchGate. Retrieved from [Link]

-

Request PDF. (n.d.). Synthesis and Biological Evaluation of Some Novel Claisen Products of 5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid as Antimicrobial and Antioxidant Agents. ResearchGate. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals. Retrieved from [Link]

-

PubMed Central. (n.d.). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). Piracetam. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

- 1. Phenylpiracetam - Wikipedia [en.wikipedia.org]

- 2. Piracetam | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C11H11NO3 | CID 3043762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [stenutz.eu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 9. PubChemLite - this compound (C11H11NO3) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

- 11. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides [mdpi.com]

- 12. caymanchem.com [caymanchem.com]

- 13. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Oxo-1-phenylpyrrolidine-3-carboxylic Acid (CAS 56137-52-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxo-1-phenylpyrrolidine-3-carboxylic acid, identified by the CAS number 56137-52-1, is a heterocyclic compound belonging to the pyrrolidinone class.[1][2] This molecule has garnered interest in the fields of medicinal chemistry and organic synthesis due to its versatile structure, which serves as a valuable scaffold for the development of novel therapeutic agents. The pyrrolidinone core is a privileged structure in drug discovery, appearing in a wide range of biologically active compounds. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its utility in the synthesis of potential antimicrobial and anticancer agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 56137-52-1 | [1] |

| Molecular Formula | C₁₁H₁₁NO₃ | [1] |

| Molecular Weight | 205.21 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Melting Point | 144 °C | [2] |

| Appearance | Solid | |

| InChI | InChI=1S/C11H11NO3/c13-10-9(11(14)15)6-7-12(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15) | [1] |

| InChIKey | KIXWRXJXMVUWCP-UHFFFAOYSA-N | [1] |

| SMILES | C1CN(C(=O)C1C(=O)O)C2=CC=CC=C2 | [1] |

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and effective method involves the reaction of an aniline derivative with itaconic acid. This approach is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction.

Experimental Protocol: Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (a derivative)

This protocol, adapted from a study on the synthesis of novel 5-oxopyrrolidine derivatives, illustrates a typical procedure for creating the core scaffold.[3]

Step-by-Step Methodology:

-

Reaction Setup: A mixture of N-(4-aminophenyl)acetamide (1) (75 g, 0.5 mol), itaconic acid (98 g, 0.75 mol), and water (100 mL) is placed in a round-bottom flask equipped with a reflux condenser.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 12 hours.

-

Acidification: After the reflux period, 5% hydrochloric acid (100 mL) is added to the mixture, which is then stirred for an additional 5 minutes.

-

Isolation of Product: The mixture is allowed to cool to room temperature. The resulting crystalline solid is collected by filtration.

-

Washing: The collected solid is washed with water.

-

Purification: The crude product is purified by dissolving it in a 5% sodium hydroxide solution, followed by filtration. The filtrate is then acidified with hydrochloric acid to a pH of 5.

-

Final Product: The precipitated pure product, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (2), is collected by filtration as a white solid.

Caption: Synthetic workflow for a this compound derivative.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band in the region of 2500-3300 cm⁻¹ due to hydrogen bonding.[4] A strong, sharp C=O stretching absorption is typically observed between 1700-1725 cm⁻¹.[4] The presence of the lactam (cyclic amide) carbonyl group in the pyrrolidinone ring will also contribute to the carbonyl stretching region. An ATR-IR spectrum of this compound is available in the PubChem database.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons of the phenyl group, as well as signals for the diastereotopic methylene protons and the methine proton of the pyrrolidinone ring. The carboxylic acid proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbons of the carboxylic acid and the lactam, in addition to the aromatic carbons and the aliphatic carbons of the pyrrolidinone ring.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For peroxycarboxylic acids, a neutral loss of CH₂O₂ has been observed as a diagnostic fragmentation pattern.[5] While not a peroxy acid, the fragmentation of this compound would likely involve losses of water, carbon dioxide, and fragmentation of the pyrrolidinone ring.

Applications in Drug Discovery and Development

The this compound scaffold is a key building block in the synthesis of more complex molecules with potential therapeutic applications. Research has primarily focused on its use in developing novel antimicrobial and anticancer agents.

Antimicrobial and Anticancer Activity

Several studies have demonstrated that derivatives of 5-oxopyrrolidine possess promising biological activities. In one study, a series of derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid were synthesized and evaluated for their in vitro anticancer and antimicrobial properties.[3][6] Certain compounds exhibited potent anticancer activity against the A549 human lung adenocarcinoma cell line.[3][6] Furthermore, some derivatives displayed significant and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains.[3][6]

Another study reported the synthesis of novel 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs and their evaluation as antibacterial agents against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa) bacteria.[7] The results indicated that several of the synthesized compounds showed moderate to good activity against the tested microbes.[7]

Use in Parallel Synthesis

The versatility of this compound as a synthetic intermediate is highlighted in its use in parallel synthesis to create libraries of compounds for high-throughput screening. A study by Urleb et al. describes a parallel solution-phase approach to synthesize a library of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides.[8][9][10] This work underscores the utility of the parent carboxylic acid as a key intermediate for generating a diverse set of molecules for biological evaluation.[8][9][10]

Caption: Role of the core scaffold in generating compound libraries for screening.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

-

Skin irritation (Category 2) [1]

-

Serious eye irritation (Category 2) [1]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation [1]

Precautionary Measures:

When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[11]

Conclusion

This compound (CAS 56137-52-1) is a valuable heterocyclic building block with significant potential in drug discovery and development. Its straightforward synthesis and versatile structure make it an attractive starting point for the creation of diverse compound libraries. Research has demonstrated that derivatives of this scaffold possess promising antimicrobial and anticancer activities, warranting further investigation. This technical guide provides a foundational understanding of the properties, synthesis, and applications of this compound to aid researchers and scientists in their pursuit of novel therapeutic agents.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Stenutz. This compound. [Link]

-

Chemsrc. 2-OXO-4-PHENYL-PYRROLIDINE-3-CARBOXYLIC ACID. 2025. [Link]

- U. Urleb, S. Golič Grdadolnik, S. Pirc, A.S. Taliani, C. Martini, B. Stanovnik. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules. 2011.

-

Anaspec. Safety Data Sheet (SDS). 2021. [Link]

-

Request PDF. Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. 2025. [Link]

- V. Krystof, et al. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. 2022.

-

PubChem. (2S)-3-oxo-1-phenylpyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Amerigo Scientific. 2-Oxo-4-phenylpyrrolidine-3-carboxylic acid. [Link]

-

Request PDF. Synthesis and Biological Evaluation of Some Novel Claisen Products of 5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid as Antimicrobial and Antioxidant Agents. 2019. [Link]

-

Request PDF. Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. [Link]

-

PubMed. Parallel synthesis of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. [Link]

-

MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. 2022. [Link]

-

2a biotech. Products. [Link]

-

PubChemLite. This compound (C11H11NO3). [Link]

-

The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

-

The Royal Society of Chemistry. Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. 2022. [Link]

-

University of Cambridge. Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. [Link]

-

ResearchGate. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. 2025. [Link]

-

European Patent Office. 3-CARBOXY- 2-OXO-1 -PYRROLIDINE DERIVATIVES AND THEIR USES. 2013. [Link]

Sources

- 1. This compound | C11H11NO3 | CID 3043762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Parallel synthesis of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.fr [fishersci.fr]

An In-depth Technical Guide to the Solubility of 2-oxo-1-phenylpyrrolidine-3-carboxylic acid

This guide provides a comprehensive technical overview of the solubility of 2-oxo-1-phenylpyrrolidine-3-carboxylic acid, a critical physicochemical parameter for researchers, scientists, and drug development professionals. In the absence of extensive published solubility data for this specific compound, this document emphasizes the foundational principles and methodologies required to accurately determine its solubility profile.

Introduction: The Significance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical and chemical research. For a compound like this compound, which holds potential as a building block in medicinal chemistry, understanding its solubility is paramount for several reasons:

-

Drug Discovery and Development: Poor aqueous solubility can be a major hurdle in drug development, affecting bioavailability and limiting formulation options.

-

Process Chemistry: Efficient synthesis, purification, and crystallization processes are highly dependent on the solubility of the compound in various solvent systems.

-

Analytical Chemistry: The development of accurate analytical methods, such as High-Performance Liquid Chromatography (HPLC), requires knowledge of the analyte's solubility to prepare standards and samples.

This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, providing a robust framework for its characterization.

Physicochemical Properties of this compound

A foundational understanding of the compound's intrinsic properties is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 205.21 g/mol | PubChem[1] |

| Melting Point | 144 °C | Stenutz[2] |

| Appearance | White to light yellow solid | MedChemExpress |

| Structure | PubChem[1] |

The structure reveals a lactam ring, a carboxylic acid group, and a phenyl group. The carboxylic acid moiety is expected to contribute to some aqueous solubility, particularly at higher pH where it can deprotonate to form a more soluble carboxylate salt. Conversely, the phenyl group introduces hydrophobicity, which may limit water solubility. The lactam group is polar and can participate in hydrogen bonding. The interplay of these functional groups will dictate the compound's solubility in different solvents.

Theoretical Framework for Solubility

The solubility of a crystalline solid in a liquid solvent is governed by the equilibrium between the solid phase and the solution. This equilibrium is influenced by:

-

The physicochemical properties of the solute and solvent: "Like dissolves like" is a fundamental principle. Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.

-

Temperature: For most solid solutes, solubility increases with temperature.

-

pH of the solution: For ionizable compounds like this compound, pH plays a crucial role. The carboxylic acid group (a weak acid) will be more soluble in basic solutions.

-

Crystalline form (polymorphism): Different crystalline forms of a compound can exhibit different solubilities.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

Given the lack of specific published solubility data, a robust and validated experimental protocol is necessary. The shake-flask method is the gold standard for determining thermodynamic solubility due to its simplicity and reliability.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, DMSO)

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV/Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. An excess is crucial to ensure that an equilibrium with the solid phase is achieved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

-

To ensure complete removal of solid particles, centrifuge the samples at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles. This step is critical to avoid artificially high solubility readings.

-

Dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV/Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Determine the concentration of the compound in the samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

Diagram of the Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Data Interpretation and Reporting

The solubility data should be reported in standard units, such as mg/mL or mol/L, along with the solvent, temperature, and pH (if applicable). A well-structured table is essential for clear communication of the results.

Example Data Table (Hypothetical):

| Solvent | Temperature (°C) | pH | Solubility (mg/mL) |

| Deionized Water | 25 | 6.5 | To be determined |

| 0.1 N HCl | 25 | 1.2 | To be determined |

| Phosphate Buffer | 25 | 7.4 | To be determined |

| Ethanol | 25 | N/A | To be determined |

| Methanol | 25 | N/A | To be determined |

| DMSO | 25 | N/A | To be determined |

Conclusion

References

Sources

An In-depth Technical Guide on the Discovery and History of Pyrrolidine Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered saturated heterocycle of nitrogen, represents a cornerstone of organic chemistry and pharmacology.[1][2] Its carboxylic acid derivatives, most notably L-proline, are fundamental to life and have paved the way for significant advancements in medicine. This guide traces the historical trajectory of pyrrolidine carboxylic acids, from their initial discovery and structural elucidation to their contemporary role as privileged scaffolds in drug design. We will explore the pioneering work of early chemists, the evolution of synthetic methodologies, and the ever-expanding understanding of their biological significance. This exploration is designed to provide researchers and drug development professionals with a comprehensive historical and technical foundation, fostering a deeper appreciation for this remarkable class of molecules and inspiring future innovation.

The Dawn of Discovery: Isolation and Early Synthesis

The story of pyrrolidine carboxylic acids begins at the turn of the 20th century with the seminal work of German chemist Richard Willstätter. In 1900, while investigating N-methylproline, Willstätter achieved the first isolation of proline.[3] His pioneering work extended to the first synthesis of proline, accomplished through the reaction of the sodium salt of diethyl malonate with 1,3-dibromopropane.[3] This breakthrough laid the fundamental groundwork for the study of this new class of amino acids.

Just a year later, in 1901, the renowned chemist Emil Fischer, a Nobel laureate, independently isolated proline from casein, a protein found in milk.[3] Fischer also reported a synthesis of proline starting from γ-phthalimido-propylmalonic ester.[3] The name "proline" itself is derived from pyrrolidine, acknowledging the core heterocyclic structure.[3]

These early discoveries were significant not only for identifying a new amino acid but also for the nascent field of protein chemistry. The unique cyclic structure of proline, which classifies it as a secondary amine, sets it apart from the other 19 proteinogenic amino acids.[3] This structural feature imparts significant conformational rigidity to proteins, influencing their three-dimensional structure and function.

Unraveling the Structure and Stereochemistry

Following their initial discovery, the next critical step was the complete elucidation of the structure and stereochemistry of pyrrolidine carboxylic acids. The cyclic nature of proline was a key feature that distinguished it from its linear amino acid counterparts. The presence of a chiral center at the α-carbon meant that proline could exist as two enantiomers, L-proline and D-proline. The determination of the absolute configuration of the naturally occurring L-proline was a crucial milestone in understanding its biological role.

The development of techniques such as X-ray crystallography in the mid-20th century provided definitive proof of the three-dimensional structure of proline and its derivatives. These studies confirmed the puckered conformation of the pyrrolidine ring, a phenomenon known as "pseudorotation," which allows the ring to adopt various low-energy conformations.[1] This conformational flexibility is a key determinant of the biological activity of many pyrrolidine-containing molecules.

Natural Occurrence and Biological Significance

Pyrrolidine carboxylic acids, particularly L-proline and its hydroxylated derivative, hydroxyproline, are ubiquitous in nature and play a myriad of critical biological roles.

Proline: A Multifaceted Amino Acid

Proline is a non-essential amino acid in humans, meaning the body can synthesize it from L-glutamate.[3] Its biosynthesis is a multi-step enzymatic process.[3][4]

Key Biological Roles of Proline:

-

Protein Structure and Synthesis: Proline's rigid structure makes it a "helix breaker" in the secondary structure of proteins, often found in turns and loops of polypeptide chains.[3] It plays a crucial role in the structure of collagen, the most abundant protein in mammals.[5][6][7]

-

Metabolism: Proline is involved in the synthesis of other important molecules like arginine, polyamines, and glutamate.[5]

-

Stress Response: In plants, proline accumulation is a common response to various environmental stresses such as drought and high salinity.[8][9]

-

Wound Healing and Immune Response: Proline is essential for collagen synthesis, which is critical for wound healing.[5][6] It also participates in antioxidative reactions and immune responses.[5][6]

Hydroxyproline: The Collagen Signature

Hydroxyproline is a major component of collagen, formed by the post-translational hydroxylation of proline residues.[7] This modification is crucial for the stability of the collagen triple helix. The enzyme responsible for this reaction, prolyl hydroxylase, requires vitamin C as a cofactor, which is why a deficiency in vitamin C leads to scurvy, a disease characterized by impaired collagen synthesis.[7]

The Evolution of Synthetic Strategies

The initial syntheses of proline by Willstätter and Fischer were groundbreaking but lacked stereocontrol, producing racemic mixtures. The demand for enantiomerically pure pyrrolidine carboxylic acids, particularly for pharmaceutical applications, drove the development of sophisticated stereoselective synthetic methods.

Chiral Pool Synthesis

A powerful strategy for obtaining enantiopure compounds is "chiral pool synthesis," which utilizes readily available chiral natural products as starting materials.[10] L-proline and L-hydroxyproline themselves serve as excellent chiral synthons for the synthesis of a wide range of more complex pyrrolidine derivatives.[11] This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product.

Asymmetric Synthesis

The development of asymmetric catalysis has revolutionized the synthesis of chiral molecules. Organocatalysis, in particular, has seen significant advancements, with proline and its derivatives often employed as chiral catalysts themselves. These methods allow for the direct synthesis of enantiomerically enriched pyrrolidine carboxylic acids from achiral starting materials.

Key Asymmetric Synthetic Approaches:

-

1,3-Dipolar Cycloadditions: This powerful reaction involves the addition of an azomethine ylide to an alkene, forming the pyrrolidine ring in a stereocontrolled manner.[1]

-

Michael Additions: Asymmetric Michael additions of various nucleophiles to α,β-unsaturated compounds can be used to construct chiral pyrrolidine precursors.[12][13]

-

Intramolecular Cyclizations: Stereoselective intramolecular cyclizations of acyclic precursors are also a common strategy for the synthesis of pyrrolidine rings.[14]

Pyrrolidine Carboxylic Acids in Drug Discovery: A Privileged Scaffold

The unique structural and chemical properties of the pyrrolidine ring have made it a "privileged scaffold" in medicinal chemistry.[1][10] This means that this structural motif is found in a large number of biologically active compounds and approved drugs. The pyrrolidine ring's ability to introduce conformational constraint, its basic nitrogen atom for salt formation, and its potential for stereochemical diversity make it an attractive building block for drug design.[1]

Mechanism of Action and Therapeutic Applications

Pyrrolidine-containing drugs span a wide range of therapeutic areas, acting on various biological targets.

Table 1: Examples of Pyrrolidine-Containing Drugs and their Applications

| Drug Name | Therapeutic Area | Mechanism of Action |

| Captopril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitor[15] |

| Vildagliptin | Antidiabetic | Dipeptidyl Peptidase-4 (DPP-4) Inhibitor[16] |

| Anisomycin | Antibiotic | Protein Synthesis Inhibitor[17] |

| Alpelisib | Anticancer | PI3K Inhibitor[15] |

| Eletriptan | Antimigraine | Serotonin 5-HT1B/1D Receptor Agonist[15][16] |

Experimental Protocol: A General Synthesis of a Pyrrolidine Carboxamide

The following protocol illustrates a common method for synthesizing pyrrolidine carboxamides, a class of compounds with significant therapeutic potential.[18]

Objective: To synthesize a pyrrolidine carboxamide via amide bond formation.

Materials:

-

(S)-Pyrrolidine-2-carboxylic acid

-

A primary or secondary amine (R-NH2 or R1R2NH)

-

Peptide coupling reagent (e.g., HBTU, HATU)

-

Organic base (e.g., DIEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography)

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve (S)-pyrrolidine-2-carboxylic acid (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the peptide coupling reagent (1.1 equivalents) and the organic base (2-3 equivalents) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

-

-

Amide Bond Formation:

-

Add the amine (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.

-

-

Work-up and Purification:

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl), a mild aqueous base (e.g., saturated NaHCO3), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure pyrrolidine carboxamide.

-

-

Characterization:

-

Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

-

Future Perspectives

The journey of pyrrolidine carboxylic acids is far from over. Their rich history and proven track record in drug discovery continue to inspire new avenues of research. Future directions will likely focus on:

-

Novel Synthetic Methodologies: The development of even more efficient, sustainable, and stereoselective methods for the synthesis of complex pyrrolidine derivatives.

-

Exploring New Biological Targets: The application of pyrrolidine-based libraries in high-throughput screening to identify novel drug candidates for a wider range of diseases.

-

Proline Metabolism in Disease: A deeper understanding of the role of proline metabolism in diseases like cancer could lead to the development of novel therapeutic strategies.[19][20]

-

Peptidomimetics and Constrained Peptides: The use of proline and its analogs to create conformationally constrained peptides with enhanced stability and biological activity.

Conclusion

From their humble beginnings in the laboratories of Willstätter and Fischer, pyrrolidine carboxylic acids have evolved into a class of molecules of immense scientific and therapeutic importance. Their unique structural features and diverse biological activities have made them indispensable tools for chemists and biologists alike. As our understanding of their chemistry and biology continues to grow, there is no doubt that pyrrolidine carboxylic acids will remain at the forefront of innovation in drug discovery and development for years to come.

References

-

Proline. In Wikipedia; 2024. [Link]

-

Wu, G. Proline and hydroxyproline metabolism: implications for animal and human nutrition. Amino Acids. 2011;40(4):1053-1063. [Link]

-

Wu, G. Proline and hydroxyproline metabolism: implications for animal and human nutrition. SciSpace. [Link]

-

D'Aniello, C., et al. The Multifaceted Roles of Proline in Cell Behavior. Frontiers in Cell and Developmental Biology. 2020;8. [Link]

-

He, X., et al. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry. 2006;49(21):6308-6323. [Link]

-

Fichman, Y., et al. Evolution of proline biosynthesis: enzymology, bioinformatics, genetics, and transcriptional regulation. Biological Reviews. 2015;90(4):1065-1099. [Link]

-

Phang, J. M., et al. The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. Frontiers in Oncology. 2022;12. [Link]

-

Collagen. In Wikipedia; 2024. [Link]

-

Fichman, Y., et al. Evolution of proline biosynthesis: Enzymology, bioinformatics, genetics, and transcriptional regulation. ResearchGate. [Link]

-

Li Petri, G., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2021;26(16). [Link]

-

Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives). OIST Groups. [Link]

-

Phang, J. M. Perspectives, past, present and future: the proline cycle/proline-collagen regulatory axis. Amino Acids. 2019;51(11-12):1561-1570. [Link]

-

Huck, B. R., et al. Synthesis of 2,2-Disubstituted Pyrrolidine-4-carboxylic Acid Derivatives and Their Incorporation into β-Peptide Oligomers. The Journal of Organic Chemistry. 2005;70(9):3567-3577. [Link]

-

Pyrrolidine. In Wikipedia; 2024. [Link]

-

Kishor, P. B. K., et al. Role of proline in cell wall synthesis and plant development and its implications in plant ontogeny. Frontiers in Plant Science. 2015;6. [Link]

-

Nechaev, A., et al. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. 2022;27(19). [Link]

-

Poyraz, S., et al. Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. 2023;11. [Link]

-

Pyrrolidine-based marketed drugs. ResearchGate. [Link]

-

Representative pyrrolidine-containing natural products. ResearchGate. [Link]

-

Richard Willstätter. In Wikipedia; 2024. [Link]

-

Richard Willstatter. Encyclopedia.com. [Link]

-

Nechaev, A., et al. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health. [Link]

-

Pandey, G., et al. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Advances. 2014;4(34):17694-17724. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. [Link]

-

Natural products with pyrrolidine moiety. ResearchGate. [Link]

-

Willstätter Discovers the Composition of Chlorophyll. EBSCO. [Link]

-

Richard Willstätter–Chlorophyll's Chemical Composition Discoverer. YouTube. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. Proline - Wikipedia [en.wikipedia.org]

- 4. Evolution of proline biosynthesis: enzymology, bioinformatics, genetics, and transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proline and hydroxyproline metabolism: implications for animal and human nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Collagen - Wikipedia [en.wikipedia.org]

- 8. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]

- 13. researchgate.net [researchgate.net]

- 14. Pyrrolidine synthesis [organic-chemistry.org]

- 15. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Perspectives, past, present and future: the proline cycle/proline-collagen regulatory axis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-oxo-1-phenylpyrrolidine-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive spectroscopic profile of 2-oxo-1-phenylpyrrolidine-3-carboxylic acid (CAS: 56137-52-1), a heterocyclic compound of interest in synthetic and medicinal chemistry. For researchers, process chemists, and quality control analysts, unambiguous structural confirmation is paramount. This document consolidates predicted data, analysis of structural analogs, and foundational spectroscopic principles to serve as an authoritative reference for the characterization of this molecule. We present detailed methodologies and expert interpretation for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), establishing a validated analytical workflow for identity, purity, and structural elucidation.

Introduction and Molecular Overview

This compound is a derivative of the pyrrolidinone core, a scaffold present in numerous biologically active compounds. Its structure combines a lactam, a carboxylic acid, and an N-phenyl substituent, creating a chiral center and specific electronic environments that are readily probed by modern spectroscopic techniques. Accurate interpretation of its spectral data is essential for confirming synthesis outcomes and ensuring material quality in drug discovery and development pipelines.

This guide moves beyond a simple listing of data points, focusing instead on the causality behind the spectral features. By understanding why a peak appears at a certain position, researchers can more confidently identify this molecule and distinguish it from related impurities or isomers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 56137-52-1 | [PubChem][1] |

| Molecular Formula | C₁₁H₁₁NO₃ | [PubChem][1] |

| Molecular Weight | 205.21 g/mol | [PubChem][1] |

| Monoisotopic Mass | 205.0739 Da | [PubChem][1] |

| Melting Point | 144 °C | [Stenutz][2] |

For clarity throughout this guide, the atoms of the molecule are numbered as shown in the diagram below. This numbering scheme will be used for all NMR peak assignments.

Caption: Molecular structure and numbering scheme.

Standard Analytical Workflow

A robust characterization relies on a multi-technique approach. The following workflow ensures that the data acquired is complementary, leading to an unambiguous structural assignment.

Sources

The Multifaceted Therapeutic Potential of Pyrrolidine Derivatives: A Technical Guide for Drug Discovery

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. Its unique stereochemical and physicochemical properties, including hydrophilicity, basicity, and structural rigidity, make it a privileged structure in drug design. This technical guide provides an in-depth exploration of the diverse biological activities of pyrrolidine derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their therapeutic effects, detail robust experimental protocols for their evaluation, and present a comprehensive overview of their potential across various disease areas.

Antimicrobial Activity: A Renewed Arsenal Against Resistance

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Pyrrolidine derivatives have emerged as a promising class of compounds in this arena, with numerous synthetic molecules demonstrating potent activity against a range of pathogens.

Antibacterial Activity

Bacterial infections pose a significant global health threat, with a substantial number of deaths attributed to antibiotic-resistant strains. Pyrrolidine derivatives have been investigated as potential solutions to this growing crisis.

Mechanism of Action: A key target for many antibacterial pyrrolidine derivatives is the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death. For instance, certain 1,2,4-oxadiazole pyrrolidine derivatives have shown potent inhibition of E. coli DNA gyrase.

Structure-Activity Relationship (SAR): The antibacterial efficacy of pyrrolidine derivatives is heavily influenced by their structural features. The nature and position of substituents on the pyrrolidine ring play a critical role in determining their activity against both Gram-positive and Gram-negative bacteria.

Antifungal Activity

Certain pyrrolidine derivatives have also demonstrated promising antifungal properties. For example, some halogenobenzene derivatives containing a pyrrolidine moiety have shown good activity against Candida albicans.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The pyrrolidine scaffold is a prominent feature in a variety of anticancer agents, both natural and synthetic. These derivatives have been shown to target various cancer cell lines and exhibit a range of cytotoxic mechanisms.

Mechanisms of Action:

-

Enzyme Inhibition: Pyrrolidine derivatives can act as inhibitors of crucial enzymes involved in cancer progression. For example, some derivatives have been designed as inhibitors of chemokine receptor CXCR4, which is implicated in cancer metastasis.

-

Induction of Apoptosis: Many anticancer pyrrolidine compounds exert their effects by inducing programmed cell death, or apoptosis, in cancer cells. This can be mediated through the activation of caspase-3 proteins.

-

Inhibition of Proliferation: Spirooxindole pyrrolidine derivatives have been shown to inhibit the proliferation of breast cancer cells by acting as novel GPX4/MDM2 inhibitors.

Structure-Activity Relationship (SAR): The anticancer activity of pyrrolidine derivatives is highly dependent on their chemical structure. For instance, the presence of specific substituents, such as halogens, can significantly enhance their cytotoxic effects. Furthermore, the incorporation of other heterocyclic rings, like coumarin or oxadiazole, can modulate their anticancer potency.

Antiviral Activity: Combating Viral Infections

Pyrrolidine derivatives have demonstrated significant potential as antiviral agents against a variety of viruses, including human rhinoviruses (HRVs), poliovirus, and even coronaviruses.

Mechanisms of Action:

-

Inhibition of Viral Protein Synthesis: Pyrrolidine dithiocarbamate (PDTC) has been shown to be a potent inhibitor of HRV and poliovirus infection by severely inhibiting the synthesis of viral proteins.

-

Inhibition of Viral Proteases: The main protease (MPro) is a crucial enzyme for the replication of many viruses, including coronaviruses. Novel pyrrolidine derivatives have been developed as potent inhibitors of SARS-CoV-2 MPro.

-